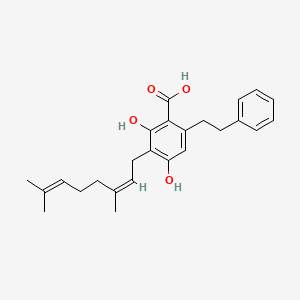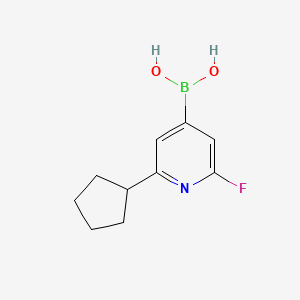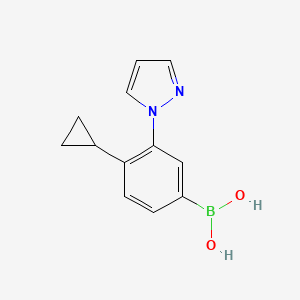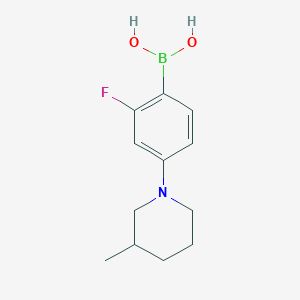
Amorfrutin 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amorfrutin 4 is a naturally occurring compound belonging to the amorfrutin family, which is known for its potent biological activities. These compounds are primarily isolated from the fruits of Amorpha fruticosa and Glycyrrhiza foetida. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of amorfrutins, including Amorfrutin 4, typically involves the Claisen rearrangement. This method is used to install the prenyl substituents at specific positions on the aromatic ring. For instance, the synthesis of amorfrutin A involves the Claisen rearrangement of a mono-O-(1,1-dimethylallyl)resorcinol derivative, while amorfrutin C is synthesized through the double Claisen rearrangement of a di-O-(1,1-dimethylallyl)resorcinol derivative .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar synthetic routes as those used in laboratory settings. The key steps involve the isolation of precursor compounds from natural sources, followed by chemical modifications to achieve the desired structure.
化学反应分析
Types of Reactions
Amorfrutin 4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the aromatic ring.
Reduction: Used to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
科学研究应用
Amorfrutin 4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
作用机制
Amorfrutin 4 exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating lipid and glucose metabolism. By binding to PPARγ, this compound modulates the expression of genes involved in these metabolic pathways, leading to improved insulin sensitivity and reduced inflammation .
相似化合物的比较
Similar Compounds
- Amorfrutin A
- Amorfrutin B
- Amorfrutin C
Uniqueness
Amorfrutin 4 is unique due to its specific structural features and biological activities. Compared to other amorfrutins, it may exhibit different binding affinities and selectivities for PPARγ, leading to distinct physiological effects .
属性
分子式 |
C25H30O4 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
3-[(2Z)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-(2-phenylethyl)benzoic acid |
InChI |
InChI=1S/C25H30O4/c1-17(2)8-7-9-18(3)12-15-21-22(26)16-20(23(24(21)27)25(28)29)14-13-19-10-5-4-6-11-19/h4-6,8,10-12,16,26-27H,7,9,13-15H2,1-3H3,(H,28,29)/b18-12- |
InChI 键 |
UAMAHWUELDAAIA-PDGQHHTCSA-N |
手性 SMILES |
CC(=CCC/C(=C\CC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)O)/C)C |
规范 SMILES |
CC(=CCCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14085399.png)


![methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14085417.png)

![3-[(4-Methoxyphenyl)methyl]-6-oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B14085427.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085438.png)
![2-(3-Ethoxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085445.png)

![Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane](/img/structure/B14085464.png)
![(1S,2S,4R)-4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B14085472.png)
![1-(4-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B14085473.png)

![Tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B14085481.png)
